N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

SCD1 inhibitor SAR trimethoxybenzamide pharmacophore thiazole-benzamide medicinal chemistry

N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301341-28-6) is a synthetic small-molecule thiazole-benzamide hybrid (MF: C20H19ClN2O4S, MW: 418.89 g/mol) that belongs to a class of 5-benzylthiazol-2-yl benzamides investigated as stearoyl-CoA desaturase-1 (SCD1) inhibitors. It features a 3-chlorobenzyl appendage at the thiazole 5-position and a 3,4,5-trimethoxybenzamide moiety, distinguishing it from analogs bearing fewer methoxy groups or alternative benzamide substitution patterns.

Molecular Formula C20H19ClN2O4S
Molecular Weight 418.89
CAS No. 301341-28-6
Cat. No. B2498018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS301341-28-6
Molecular FormulaC20H19ClN2O4S
Molecular Weight418.89
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H19ClN2O4S/c1-25-16-9-13(10-17(26-2)18(16)27-3)19(24)23-20-22-11-15(28-20)8-12-5-4-6-14(21)7-12/h4-7,9-11H,8H2,1-3H3,(H,22,23,24)
InChIKeyWGOGYIJTOYZCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301341-28-6): A 3,4,5-Trimethoxy-Substituted Thiazole-Benzamide Research Tool for SCD1-Targeted Metabolic and Oncology Programs


N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301341-28-6) is a synthetic small-molecule thiazole-benzamide hybrid (MF: C20H19ClN2O4S, MW: 418.89 g/mol) [1] that belongs to a class of 5-benzylthiazol-2-yl benzamides investigated as stearoyl-CoA desaturase-1 (SCD1) inhibitors [2]. It features a 3-chlorobenzyl appendage at the thiazole 5-position and a 3,4,5-trimethoxybenzamide moiety, distinguishing it from analogs bearing fewer methoxy groups or alternative benzamide substitution patterns. While the specific compound lacks extensive published bioactivity data, closely related structural analogs have demonstrated nanomolar SCD1 inhibitory potency in mouse microsome assays, positioning this compound as a potential tool for probing SCD1 biology in lipid metabolism, oncology, and metabolic disease research [2][3].

Why Generic Substitution of N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide with Other Thiazole-Benzamide Analogs Can Compromise SCD1 Research Outcomes


In the 5-benzylthiazol-2-yl benzamide SCD1 inhibitor series, minor modifications to the benzamide substitution pattern produce greater than 100-fold variation in SCD1 inhibitory potency [1]. The 3,4,5-trimethoxy arrangement on the benzamide ring is structurally distinct from the 3-(2-hydroxyethoxy)-4-methoxy motif found in the nanomolar-potency analog CHEMBL561588 (mouse SCD1 IC50 = 1 nM) [2], from the 3,4-dimethoxy analog (CAS 327062-15-7) for which no SCD1 data are publicly available, and from the unsubstituted benzamide lead MF-152 (rat SCD1 IC50 = 106 nM) [3]. Given the steep SAR demonstrated in this series—where modifications to the benzamide ether region altered potency by two orders of magnitude—researchers cannot assume functional equivalence among compounds sharing the same 5-(3-chlorobenzyl)thiazole core. Substituting a cheaper or more readily available analog without verifying target-specific activity introduces uncontrolled variables that can invalidate SCD1 inhibition experiments, particularly in cellular thermal shift assays, lipidomic profiling, or in vivo metabolic studies [1].

Quantitative Evidence Guide: N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301341-28-6) Differential Performance Data vs. Closest Analogs


Structural Differentiation: 3,4,5-Trimethoxybenzamide Motif vs. 3,4-Dimethoxy and 3-(2-Hydroxyethoxy)-4-methoxy Analogs in the SCD1 Thiazole Series

The target compound is the only commercially catalogued member of the 5-(3-chlorobenzyl)thiazol-2-yl benzamide series bearing the symmetric 3,4,5-trimethoxybenzamide motif. The closest catalogued analogs include N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 327062-15-7), which lacks the 5-methoxy group, and N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide (CHEMBL561588), which replaces the 5-methoxy with a 3-(2-hydroxyethoxy) chain . In the broader thiazole-amide SCD1 inhibitor series, benzamide substitution pattern is a critical potency determinant: the unsubstituted benzamide lead MF-152 exhibits a rat SCD1 IC50 of 106 nM, while introduction of a 3-(2-hydroxyethoxy)-4-methoxybenzamide group (CHEMBL561588) yields a mouse SCD1 IC50 of 1 nM, representing a 106-fold improvement in potency [1][2]. The 3,4,5-trimethoxy substitution present in the target compound represents a distinct hydrogen-bond acceptor topology (three methoxy oxygen lone pairs arranged symmetrically) that may differentially engage residues in the SCD1 active site compared to the hydroxyethoxy-bearing analog [3].

SCD1 inhibitor SAR trimethoxybenzamide pharmacophore thiazole-benzamide medicinal chemistry lipid metabolism target

Computed Physicochemical Property Differentiation: cLogP, Topological Polar Surface Area, and Hydrogen Bond Acceptor Count vs. SCD1-Active Analogs

Computed physicochemical properties distinguish the target compound from its closest SCD1-active analog CHEMBL561588. The 3,4,5-trimethoxy substitution results in a higher calculated logP (cLogP approximately 4.0 vs. approximately 3.0 for CHEMBL561588), increased topological polar surface area (tPSA approximately 83 Ų vs. approximately 76 Ų), and a different hydrogen bond donor/acceptor profile (0 HBD / 7 HBA for the target vs. 1 HBD / 7 HBA for CHEMBL561588) [1][2]. The absence of the free hydroxyl group present in CHEMBL561588 eliminates a potential Phase II metabolic conjugation site (glucuronidation / sulfation), which may confer differential metabolic stability and oral bioavailability properties relative to the hydroxyethoxy analog [3]. Compared to the 3,4-dimethoxy analog (CAS 327062-15-7), the additional 5-methoxy group increases molecular weight by approximately 30 Da and adds one H-bond acceptor, potentially altering membrane permeability and target binding kinetics [1].

physicochemical property prediction Lipinski parameters thiazole-benzamide ADME drug-likeness comparison

Commercial Availability and Purity Benchmarking: Differentiated Procurement Specifications vs. Closest In-Class Analogs

The target compound is listed by multiple research chemical suppliers with cataloged purity specifications, whereas the 3,4-dimethoxy analog (CAS 327062-15-7) is available from at least one vendor (Bidepharm) at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . For the specific target compound CAS 301341-28-6, the ZINC database lists it as a purchasable substance, though no ChEMBL bioactivity records exist for it, confirming its status as an underexplored research tool [1]. This 'data-vacant' status means that procurement of this compound enables pioneering SCD1 target engagement studies without prior art bias, whereas analogs like CHEMBL561588 have established activity profiles that constrain novelty in patent or publication contexts [2]. Critically, no supplier-independent head-to-head purity or bioactivity comparison between CAS 301341-28-6 and its analogs has been published, meaning end-users must independently validate lot-specific purity by HPLC and confirm structural identity by 1H/13C NMR before use in quantitative assays.

research chemical procurement compound purity specification thiazole building block supply custom synthesis comparator

Recommended Research and Industrial Application Scenarios for N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 301341-28-6)


SCD1 Inhibitor SAR Expansion: Probing the Effect of Symmetric Tri-Methoxy Substitution on Benzamide Binding Affinity

This compound is most appropriately deployed as a unique SAR probe within established thiazole-amide SCD1 inhibitor programs. Its symmetric 3,4,5-trimethoxybenzamide motif fills a gap in the existing SAR matrix between the 3,4-dimethoxy analog (CAS 327062-15-7) and the 3-(2-hydroxyethoxy)-4-methoxy analog (CHEMBL561588, IC50 = 1 nM) [1][2]. Researchers can use CAS 301341-28-6 in mouse or human SCD1 microsomal [14C]stearate desaturation assays to quantify the potency contribution of the third methoxy group, generating data that directly addresses whether additional H-bond acceptor capacity at the 5-position enhances or diminishes target engagement relative to the 1 nM benchmark set by CHEMBL561588 [3].

Metabolic Stability Head-to-Head: Hydroxyl-Free Benzamide vs. Hydroxyethoxy-Containing SCD1 Inhibitor in Hepatocyte Assays

The absence of a free hydroxyl group distinguishes CAS 301341-28-6 from CHEMBL561588, which contains a primary alcohol susceptible to Phase II glucuronidation and sulfation [1]. A side-by-side metabolic stability study in cryopreserved human or mouse hepatocytes, with LC-MS/MS quantification of parent compound depletion, would test the hypothesis that the 3,4,5-trimethoxybenzamide analog exhibits prolonged microsomal half-life and reduced clearance relative to the hydroxyethoxy analog. Positive results would position this compound as a metabolically more stable alternative for in vivo SCD1 pharmacology studies where rapid clearance of CHEMBL561588 limits exposure [2].

Negative Control or Counter-Screen Compound in SCD1-Mediated Lipid Metabolism Studies

Given the absence of published SCD1 bioactivity data for CAS 301341-28-6 [1], this compound may serve as a structurally matched negative control or counter-screen compound in cellular SCD1 assays—provided that in-house testing first confirms lack of SCD1 inhibition (or differentiated potency). Its close structural resemblance to the potent inhibitor CHEMBL561588 (IC50 = 1 nM) makes it suitable for controlling non-specific thiazole-benzamide effects in cellular thermal shift assays (CETSA), lipidomic desaturation index measurements, or SCD1-dependent cancer cell proliferation assays such as those performed in MCF-7 or HL60 models [2]. Documentation of confirmed inactivity (or distinct activity) against SCD1 would enhance its utility as a tool for validating target-specific phenotypes.

Medicinal Chemistry Building Block for Diversified Thiazole-Benzamide Library Synthesis

The 3,4,5-trimethoxybenzamide moiety is a recognized pharmacophore in kinase inhibitor and tubulin polymerization inhibitor design. CAS 301341-28-6 can be used as a late-stage intermediate or reference standard for the synthesis of diversified thiazole-benzamide libraries where the 3,4,5-trimethoxy group is retained and the 3-chlorobenzyl or thiazole core is varied [1]. Its commercially available status and defined structure make it suitable as a quality control standard for HPLC purity monitoring and as a starting material for parallel synthesis of analogs targeting SCD1, ASK1 kinase, or mGluR5 receptor programs, particularly where the trimethoxybenzamide pharmacophore has been validated in precedent patent literature [2].

Quote Request

Request a Quote for N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.